An In-depth Technical Guide on the Mechanism of Action of Acetylstrophanthidin on Na+/K+-ATPase
An In-depth Technical Guide on the Mechanism of Action of Acetylstrophanthidin on Na+/K+-ATPase
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular interactions between acetylstrophanthidin, a potent cardiac glycoside, and its pharmacological target, the Na+/K+-ATPase. We will delve into the specific binding mechanisms, the consequent conformational changes in the enzyme, and the downstream physiological and signaling effects. This document is designed to serve as a detailed resource, integrating established knowledge with practical experimental protocols to facilitate further research and drug development in this area.
Introduction: The Na+/K+-ATPase - A Vital Cellular Engine
The Sodium-Potassium pump, or Na+/K+-ATPase, is a crucial enzyme embedded in the plasma membrane of all animal cells.[1] Its primary function is to establish and maintain the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular activities including cell volume regulation, electrical excitability in neurons and muscle cells, and the secondary active transport of other solutes.[1] This P-type ATPase actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients, a process fueled by the hydrolysis of one molecule of ATP.[2]
The Na+/K+-ATPase is a heterodimeric protein consisting of a large catalytic α-subunit and a smaller glycosylated β-subunit, which acts as a chaperone.[1] The α-subunit is responsible for the ion transport and ATP hydrolysis and contains the binding site for cardiac glycosides.[1] The enzyme cycles through two principal conformational states, E1 and E2.[1][2][3][4] In the E1 state, the ion-binding sites have a high affinity for Na+ and are open to the cytoplasm. Following Na+ binding and ATP-dependent phosphorylation, the enzyme transitions to the E2 state, where the ion-binding sites open to the extracellular space and have a high affinity for K+.[1][2][3][4] The binding of extracellular K+ triggers dephosphorylation and a return to the E1 conformation, releasing K+ into the cytoplasm.[1][2][3][4]
Acetylstrophanthidin: A Potent Modulator of Na+/K+-ATPase
Acetylstrophanthidin belongs to the family of cardiac glycosides, a class of naturally derived compounds that have been used for centuries to treat heart conditions.[5][6] These molecules are potent and specific inhibitors of the Na+/K+-ATPase.[5] The binding of acetylstrophanthidin and other cardiac glycosides to the Na+/K+-ATPase is highly specific and has profound physiological consequences.[7][8]
The Core Mechanism: Binding, Conformational Arrest, and Inhibition
The inhibitory action of acetylstrophanthidin on the Na+/K+-ATPase is a multi-step process involving specific binding to the enzyme and stabilization of a particular conformational state.
The Extracellular Binding Site
Acetylstrophanthidin binds to a highly conserved site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.[7][9] This binding pocket is formed by several transmembrane helices and extracellular loops of the α-subunit. While the exact residues can vary slightly between isoforms and species, key interactions involve amino acids in the transmembrane segments M1, M2, M4, M5, and M6. The interaction is characterized by a combination of hydrogen bonds and hydrophobic interactions between the steroid core of the glycoside and the enzyme.[10]
Conformational Arrest in the E2-P State
A critical aspect of the mechanism of action is that acetylstrophanthidin exhibits a strong preferential affinity for the phosphorylated E2 (E2-P) conformation of the Na+/K+-ATPase.[11] By binding to this state, it effectively "locks" the enzyme in this conformation, preventing the binding of extracellular K+, subsequent dephosphorylation, and the transition back to the E1 state.[11] This conformational arrest halts the pumping cycle, leading to the inhibition of ion transport.
The rate of dissociation of the glycoside-enzyme complex is a key determinant of the duration of inhibition.[11] The stability of this complex is influenced by the concentrations of various ligands such as K+, Na+, Mg2+, and ATP, which allosterically modulate the enzyme's conformation.[11][12] Specifically, extracellular K+ is known to antagonize the binding of cardiac glycosides, consistent with its role in promoting the transition away from the E2-P state.[12][13]
Caption: Acetylstrophanthidin binds to and stabilizes the E2-P conformation of the Na+/K+-ATPase, halting the catalytic cycle.
Functional Consequences of Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase by acetylstrophanthidin sets off a cascade of events within the cell, primarily driven by the alteration of ion gradients.
Altered Intracellular Ion Concentrations
The most immediate consequence of Na+/K+-ATPase inhibition is a rise in the intracellular sodium concentration ([Na+]i) and a decrease in the intracellular potassium concentration.[6] This disruption of the Na+ gradient has a significant secondary effect on the activity of the Na+/Ca2+ exchanger (NCX). The NCX normally uses the inwardly directed Na+ gradient to extrude calcium (Ca2+) from the cell. As [Na+]i increases, the driving force for this extrusion is reduced, leading to an accumulation of intracellular calcium ([Ca2+]i).[5][6]
Positive Inotropic Effect in Cardiac Myocytes
In heart muscle cells, this elevation in [Ca2+]i is the primary mechanism behind the positive inotropic (contractility-enhancing) effect of cardiac glycosides.[5][6] The increased cytosolic Ca2+ leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the SERCA pump. Consequently, more Ca2+ is available for release from the SR during subsequent action potentials, leading to a stronger muscle contraction.[14]
Downstream Signaling Pathways
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold.[15] The binding of acetylstrophanthidin can initiate intracellular signaling cascades, often independent of the changes in ion concentrations. This "signalosome" is frequently located in caveolae, specialized lipid raft domains of the plasma membrane.[15]
Upon binding of acetylstrophanthidin, the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[15] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), which in turn activates the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[15] This pathway is involved in regulating cell growth, proliferation, and survival. Additionally, Na+/K+-ATPase inhibition has been shown to activate other signaling molecules like protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), and to modulate the activity of transcription factors such as NF-κB.[15][16] In some cell types, this can also lead to the production of reactive oxygen species (ROS).[17]
Caption: Downstream signaling pathways activated by Acetylstrophanthidin binding to the Na+/K+-ATPase.
Experimental Methodologies for Studying the Interaction
Investigating the interaction between acetylstrophanthidin and Na+/K+-ATPase requires a combination of biochemical and cell-based assays.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[18][19][20]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney or rat brain).
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4.[15]
-
ATP solution (e.g., 3 mM).[15]
-
Acetylstrophanthidin solutions of varying concentrations.
-
Malachite green reagent for Pi detection.[15]
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.[15]
-
Add different concentrations of acetylstrophanthidin to the wells of the microplate.[15]
-
Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the total and ouabain-insensitive ATPase activity, respectively.[15][21]
-
Initiate the reaction by adding ATP to each well.[15]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[15][20]
-
Stop the reaction by adding a stop solution (e.g., SDS).[15]
-
Add the malachite green reagent to each well to detect the released Pi.[15]
-
Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.[15][19]
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.[20]
-
Plot the percentage of inhibition against the acetylstrophanthidin concentration to determine the IC50 value.[15]
Competitive Binding Assay
This assay determines the binding affinity of acetylstrophanthidin by measuring its ability to displace a radiolabeled cardiac glycoside, such as [3H]-ouabain, from the Na+/K+-ATPase.[22][23]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation.
-
[3H]-ouabain of known specific activity.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Acetylstrophanthidin solutions of varying concentrations.
-
Unlabeled ouabain (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the Na+/K+-ATPase preparation with a fixed concentration of [3H]-ouabain and varying concentrations of acetylstrophanthidin.
-
Include a control with no unlabeled glycoside (total binding) and a control with a saturating concentration of unlabeled ouabain (non-specific binding).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of acetylstrophanthidin by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of acetylstrophanthidin to determine the Ki value.
Measurement of Intracellular Ion Concentrations
Fluorescent indicators are commonly used to measure changes in intracellular Na+ and Ca2+ concentrations in response to acetylstrophanthidin treatment in living cells.[15]
Materials:
-
Cultured cells expressing Na+/K+-ATPase (e.g., cardiac myocytes, neurons).
-
Fluorescent indicators for Na+ (e.g., SBFI) and Ca2+ (e.g., Fura-2, Fluo-4).
-
Physiological salt solution (e.g., Tyrode's solution).
-
Acetylstrophanthidin solutions.
-
Fluorescence microscope or plate reader.
Procedure:
-
Load the cultured cells with the appropriate fluorescent indicator according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add acetylstrophanthidin to the cells and record the change in fluorescence over time.
-
Calibrate the fluorescence signal to absolute ion concentrations using appropriate calibration methods.
Quantitative Data Summary
The inhibitory potency of acetylstrophanthidin can vary depending on the isoform of the Na+/K+-ATPase, the tissue source, and the specific experimental conditions (e.g., K+ concentration).[12] The following table provides representative quantitative data found in the literature.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | ~1 x 10⁻⁶ M | Rat brain ATPase | [22] |
Note: At very low nanomolar concentrations (0.1-1 nmol/L), some studies have reported a stimulatory effect of strophanthidin on Na+/K+-ATPase activity, while inhibitory effects are consistently observed at higher micromolar concentrations.[24][25]
Conclusion
Acetylstrophanthidin exerts its potent effects through a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase. By binding to the extracellular face of the α-subunit and stabilizing the E2-P conformation, it disrupts the enzyme's catalytic cycle. This leads to an increase in intracellular sodium and, consequently, intracellular calcium, which underlies its positive inotropic effects in the heart. Furthermore, the interaction of acetylstrophanthidin with the Na+/K+-ATPase can trigger a variety of intracellular signaling cascades, highlighting the enzyme's dual role as both an ion pump and a signaling molecule. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued exploration of cardiac glycosides in both research and therapeutic development.
References
-
Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidoacetylstrophanthidin, a photochemical analogue of strophanthidin. PubMed. [Link]
-
Na+/K+-ATPase: More than an Electrogenic Pump. MDPI. [Link]
-
Na⁺, K⁺-ATPase reaction cycle. E1 and E2 represent the main... ResearchGate. [Link]
-
Interaction of cardiac glycosides and Na,K-ATPase is regulated by effector-controlled equilibrium between two limit enzyme conformers. PubMed. [Link]
-
Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR. PubMed Central. [Link]
-
Rotation Conformational Effects of Selected Cytotoxic Cardiac Glycosides on Their Interactions with Na+/K+-ATPase. National Institutes of Health. [Link]
-
Reaction cycle of the Na ,K -ATPase. E 1 and E 2 are the main... ResearchGate. [Link]
-
Post-Albers cycle for the Na,K-ATPase. E 1 and E 2 are conformations of... ResearchGate. [Link]
-
Structural Changes in the Catalytic Cycle of the Na+,K+-ATPase Studied by Infrared Spectroscopy. National Institutes of Health. [Link]
-
Colorimetric Assays of Na,K-ATPase. National Institutes of Health. [Link]
-
Technical Manual Na+k+-ATPase Activity Assay Kit. Assay Genie. [Link]
-
The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation. PubMed. [Link]
-
Myocardial Na,K-ATPase: Clinical aspects. National Institutes of Health. [Link]
-
A quick assay for NA+-K+-ATPase specific activity. ResearchGate. [Link]
-
Cardiac glycosides and sodium/potassium-ATPase. PubMed. [Link]
-
Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase. PubMed. [Link]
-
Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes. PubMed. [Link]
-
Cardiac glycoside binding to the Na/K-ATPase in the intact myocardial cell: electrophysiological measurement of chemical kinetics. PubMed. [Link]
-
Mode of action of cardiac glycosides. Three different pathways have... ResearchGate. [Link]
-
Active site-directed alkylation of Na+-K+-ATPase by digitalis sulphonate derivatives of different lipophilicity. PubMed. [Link]
-
Active site-directed alkylation of Na+-K+-ATPase by digitalis sulphonate derivatives of different lipophilicity. National Institutes of Health. [Link]
-
Strophanthidin and potassium on intracellular sodium activity in sheep heart. PubMed. [Link]
-
What is the mechanism of Strophanthin K?. Patsnap Synapse. [Link]
-
The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation. National Institutes of Health. [Link]
-
Relationship between cardiotonic effects and inhibition on cardiac sarcolemmal Na+, K+-ATPase of strophanthidin at. PubMed. [Link]
-
Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions. MDPI. [Link]
-
Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 7. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myocardial Na,K-ATPase: Clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotation Conformational Effects of Selected Cytotoxic Cardiac Glycosides on Their Interactions with Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of cardiac glycosides and Na,K-ATPase is regulated by effector-controlled equilibrium between two limit enzyme conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strophanthidin and potassium on intracellular sodium activity in sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidoacetylstrophanthidin, a photochemical analogue of strophanthidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.amegroups.cn [cdn.amegroups.cn]
- 25. pdf.benchchem.com [pdf.benchchem.com]
